molecular formula C18H27ClN4O4S B500341 N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide CAS No. 878723-22-9

N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide

Cat. No.: B500341
CAS No.: 878723-22-9
M. Wt: 431g/mol
InChI Key: OHFFJADYAGDKDI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and a piperidylsulfonyl-piperazinyl moiety. Its distinct molecular configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Synthesis of the piperidylsulfonyl-piperazinyl intermediate:

    Coupling of intermediates: The final step involves coupling the two intermediates under specific reaction conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and appropriate solvents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

    2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

    3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.

    3-Bromo-5-fluoropyridine-2-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN4O4S/c1-27-17-6-5-15(19)13-16(17)20-18(24)14-21-9-11-23(12-10-21)28(25,26)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFFJADYAGDKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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